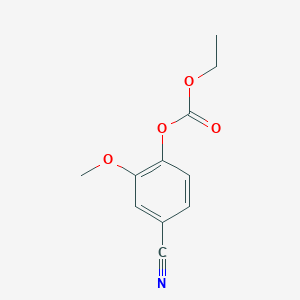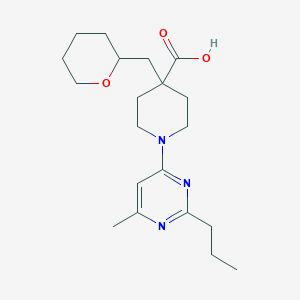
1-(4-fluorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of thiadiazole derivatives and has a unique chemical structure that makes it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide varies depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In agriculture, it inhibits specific enzymes involved in the biosynthesis of essential amino acids in plants and insects, leading to their death. In material science, its unique chemical structure allows it to act as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells without affecting normal cells. In agriculture, it has been shown to inhibit the growth of plants and insects by disrupting their metabolic pathways. In material science, its unique chemical structure allows it to impart specific properties to the materials it is incorporated into.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-fluorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide in lab experiments is its unique chemical structure, which allows for the synthesis of new materials with unique properties. Its potential applications in medicine and agriculture also make it a promising candidate for further investigation. However, one of the main limitations of using this compound is its toxicity, which can be harmful to both humans and the environment.
Zukünftige Richtungen
There are several future directions for the investigation of 1-(4-fluorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide. In medicine, further studies can be conducted to investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. In agriculture, it can be further investigated as a potential herbicide and insecticide, and its impact on the environment can be studied. In material science, it can be used as a building block for the synthesis of new materials with specific properties, and its potential applications in various industries can be explored.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide can be achieved through various methods, including condensation reactions, cyclization reactions, and amide formation reactions. One of the most commonly used methods involves the reaction of 4-fluoroaniline with thiosemicarbazide in the presence of acetic acid and glacial acetic acid to form the intermediate compound, which is then reacted with 3-pyrrolidinecarboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit cell proliferation. In agriculture, it has been investigated as a potential herbicide and insecticide due to its ability to inhibit specific enzymes in plants and insects. In material science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c14-9-1-3-10(4-2-9)18-6-8(5-11(18)19)12(20)16-13-17-15-7-21-13/h1-4,7-8H,5-6H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZGRVCRKGCTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl (2-chloro-4-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B5289773.png)

![4-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5289787.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5289800.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5289814.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5289819.png)
![N-(3-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5289820.png)




![5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5289845.png)
![methyl 5-[(4-biphenylyloxy)methyl]-2-furoate](/img/structure/B5289853.png)
